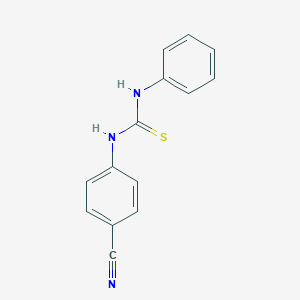

1-(4-Cyanophenyl)-3-phenylthiourea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11N3S |

|---|---|

Molecular Weight |

253.32 g/mol |

IUPAC Name |

1-(4-cyanophenyl)-3-phenylthiourea |

InChI |

InChI=1S/C14H11N3S/c15-10-11-6-8-13(9-7-11)17-14(18)16-12-4-2-1-3-5-12/h1-9H,(H2,16,17,18) |

InChI Key |

BXEDKKZSCYUVDZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C#N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for 1 4 Cyanophenyl 3 Phenylthiourea

Established Methodologies for Thiourea (B124793) Scaffold Construction

The synthesis of thiourea derivatives can be accomplished through several established chemical reactions. These methods offer flexibility in introducing a wide range of substituents, allowing for the creation of diverse compound libraries. The most prevalent and straightforward approach involves the reaction of an isothiocyanate with a primary or secondary amine. mdpi.com This reaction is generally high-yielding and can be performed under mild conditions. mdpi.com

Modern advancements in synthetic chemistry have introduced more efficient and environmentally friendly techniques. These include microwave-assisted synthesis, which can significantly reduce reaction times, and reactions conducted in greener media like water or even under solventless conditions. nih.gov For instance, the synthesis of disubstituted thioureas has been achieved by reacting N-monosubstituted hydroxylamines with isothiocyanates over a basic solid support like magnesium oxide, facilitated by microwave irradiation. nih.gov

Other notable methods for constructing the thiourea scaffold include the reaction of chalcones with thiourea or thiosemicarbazide (B42300) under basic conditions, which can be promoted by ultrasonication. nih.gov A classical approach involves the generation of an isothiocyanate intermediate in situ. For example, reacting an acyl chloride with ammonium (B1175870) thiocyanate (B1210189) produces an acyl isothiocyanate, which can then be treated with an amine to yield the corresponding N-acylthiourea derivative. analis.com.myorgsyn.org Mechanochemical methods, which use mechanical force to induce reactions, also provide a solvent-free, one-step route to phenylthioureas from anilines, carbon disulfide, and a base. google.com

| Method | Key Reactants | Typical Conditions | Reference |

|---|---|---|---|

| Amine and Isothiocyanate Reaction | Primary/Secondary Amine, Isothiocyanate | Organic solvent (e.g., Dichloromethane, DMF), Room temperature or gentle heating | mdpi.comnih.gov |

| In Situ Isothiocyanate Generation | Acyl/Aroyl Chloride, Ammonium Thiocyanate, Amine | Acetone, Reflux | analis.com.myorgsyn.org |

| Chalcone-Based Synthesis | Chalcone, Thiourea/Thiosemicarbazide | Basic conditions (e.g., NaOH), Ethanol, Ultrasonication | nih.gov |

| Microwave-Assisted Synthesis | N-monosubstituted Hydroxylamine, Isothiocyanate | MgO solid support, Solventless, Microwave irradiation | nih.gov |

| Mechanochemical Synthesis | Aniline (B41778), Carbon Disulfide, Potassium Hydroxide | Mechanical vibration/grinding, Solvent-free | google.com |

Targeted Synthesis of 1-(4-Cyanophenyl)-3-phenylthiourea and its Analogues

The targeted synthesis of this compound is most directly achieved by the reaction between phenyl isothiocyanate and 4-aminobenzonitrile (B131773). This reaction follows the general principle of nucleophilic addition of the amino group of 4-aminobenzonitrile to the electrophilic carbon atom of the isothiocyanate group of phenyl isothiocyanate. The reaction is typically carried out in a suitable organic solvent.

Alternatively, the synthesis can be performed using 4-cyanophenyl isothiocyanate and aniline as starting materials. The choice of reactants often depends on the commercial availability and cost of the respective isothiocyanate and amine precursors.

The synthesis of structurally related analogues, such as N-aroyl-N′-(4′-cyanophenyl)thioureas, has been reported. mdpi.com In a representative procedure, an aroyl chloride is first reacted with a thiocyanate salt to form an aroyl isothiocyanate intermediate. This intermediate is then reacted with 4-aminobenzonitrile to furnish the final N-aroyl-N′-(4′-cyanophenyl)thiourea product in high yield. mdpi.com Spectroscopic characterization, including ¹H-NMR, confirms the structure, with characteristic signals for the N-H protons of the thiourea moiety appearing at δ 12.47 and 12.04 ppm for N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea. mdpi.com The thiocarbonyl (C=S) group in the ¹³C-NMR spectra of thiourea derivatives typically appears in the range of 178 to 184 ppm. mdpi.com

General Synthetic Scheme:

[Aniline] + [4-Cyanophenyl Isothiocyanate] → [this compound]

Advanced Spectroscopic and Crystallographic Characterization of 1 4 Cyanophenyl 3 Phenylthiourea

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For 1-(4-cyanophenyl)-3-phenylthiourea and its derivatives, ¹H and ¹³C NMR spectra provide key information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a related compound, 1-(4-cyanophenyl)-3-(4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl)thiourea, the protons of the thiourea (B124793) group (NH) appear as singlets at high chemical shifts, around 10.14 and 10.18 ppm, indicating their acidic nature. nih.gov The aromatic protons of the 4-cyanophenyl ring typically appear as a set of multiplets in the range of 7.73 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information. The carbon atom of the thiocarbonyl group (C=S) is characteristically found at a low field, often around 180 ppm. For instance, in a similar thiourea derivative, the C=S carbon resonates at 180.23 ppm. rsc.org The carbon atoms of the phenyl rings give rise to signals in the aromatic region (typically 110-140 ppm), while the carbon of the cyano group (-CN) is also found in this region. rsc.org

Table 1: Representative NMR Data for Thiourea Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Thiourea (NH) | ~10.14 - 10.18 |

| ¹H | Aromatic (Ar-H) | ~7.73 |

| ¹³C | Thiocarbonyl (C=S) | ~180.23 |

| ¹³C | Aromatic (Ar-C) | ~110 - 140 |

| ¹³C | Cyano (-CN) | In aromatic region |

Note: The data is based on a closely related derivative, 1-(4-cyanophenyl)-3-(4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl)thiourea, and provides an illustrative example of the expected chemical shifts.

Analysis of Vibrational Modes using Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.

The IR spectrum of this compound and related compounds shows several characteristic absorption bands. A prominent band for the N-H stretching vibration is typically observed in the range of 3223-3442 cm⁻¹. nih.gov The stretching vibration of the cyano group (C≡N) appears as a sharp band around 2223-2224 cm⁻¹. nih.govmdpi.com The C=S stretching vibration, a key feature of the thiourea group, is typically found in the region of 834-1183 cm⁻¹. nih.govmdpi.com Bending vibrations for the N-H group and stretching of the C-N bond within the thiourea backbone are also observed. mdpi.com

Raman spectroscopy provides complementary information. The C-H stretching vibrations of the phenyl rings are often more pronounced in the Raman spectrum compared to the IR spectrum. spectroscopyonline.com

Table 2: Key Vibrational Frequencies for this compound and Derivatives

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Thiourea | 3223 - 3442 | nih.gov |

| C≡N Stretch | Cyano | 2223 - 2224 | nih.govmdpi.com |

| C=O Stretch | Carbonyl (in derivative) | 1662 | mdpi.com |

| N-H Bend | Thiourea | 1592 | mdpi.com |

| C-N Stretch | Thioureido | 1518 | mdpi.com |

Investigation of Electronic Transitions via Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. azooptics.com These transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

For thiourea derivatives, the UV-Vis spectrum typically shows absorption bands corresponding to π→π* and n→π* transitions. tanta.edu.eg In a related compound, 1-(4-cyanophenyl)-3-(4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl)thiourea, absorption maxima (λ_max) were observed at 229 nm and 297 nm. nih.gov The band at the shorter wavelength can be attributed to a π→π* transition within the aromatic rings, while the band at the longer wavelength is likely due to an n→π* transition involving the non-bonding electrons of the sulfur and nitrogen atoms of the thiourea group. nih.gov The presence of conjugated systems, such as the phenyl and cyano groups, influences the energy of these transitions.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. uni-saarland.de High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. beilstein-journals.org

In the analysis of thiourea derivatives, the molecular ion peak [M+H]⁺ is often observed. nih.gov For instance, the FAB-MS of a related thiourea showed a molecular ion peak at m/z 393.1391, corresponding to the protonated molecule [C₂₁H₂₁N₄O₂S + H]⁺. nih.gov Electron ionization (EI) can lead to more extensive fragmentation, providing structural information. uni-saarland.de Common fragmentation pathways for thiourea derivatives involve cleavage of the C-N and C-S bonds.

Solid-State Structural Determination via X-ray Diffraction Crystallography

X-ray diffraction crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. up.pt

Conformational Analysis and Molecular Geometry of this compound

The molecular geometry of thiourea derivatives is characterized by the planarity of the thiourea group (S=C-N-C). iucr.org In the solid state, N-aroyl-N′-(4′-cyanophenyl)thioureas adopt a trans-trans conformation with respect to the C-N bonds of the thiourea moiety. mdpi.com The thiourea fragment itself is essentially planar. iucr.org

The phenyl and cyanophenyl rings are typically not coplanar with the thiourea backbone. The dihedral angle between the thiourea plane and the phenyl ring has been reported to be around 37.83°. researchgate.net This twisting is due to steric hindrance between the ortho-hydrogens of the phenyl ring and the sulfur atom of the thiourea group.

Intermolecular Interactions and Crystal Packing Architectures

The crystal packing of this compound and its derivatives is dominated by hydrogen bonding. mdpi.com A common feature is the formation of dimers through intermolecular N-H···S hydrogen bonds between the thiourea groups of two adjacent molecules. mdpi.comresearchgate.net This interaction creates a characteristic R₂²(8) ring motif. mdpi.com

Crystallographic Data for this compound Remains Elusive

Despite extensive searches for the crystallographic and spectroscopic data of the chemical compound this compound, detailed information regarding its supramolecular organization and hydrogen bonding networks in the crystalline state is not available in the public scientific literature.

Numerous searches were conducted to locate primary research articles, crystallographic databases, and spectroscopic analyses specifically for this compound. These efforts, however, consistently retrieved data for structurally related but distinct compounds.

Frequently, information was found for N-aroyl-N′-(4′-cyanophenyl)thioureas, such as N-benzoyl-N′-(4′-cyanophenyl)thiourea. These related compounds feature a carbonyl (C=O) group attached to the phenyl ring, which is absent in this compound. This structural difference is significant, as the carbonyl group can act as a hydrogen bond acceptor, fundamentally altering the intermolecular interactions and the resulting crystal packing. Therefore, the crystallographic data for these aroyl derivatives cannot be used to accurately describe the supramolecular structure of the target compound.

Similarly, data for positional isomers, such as 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea, were also found. In this case, the cyano group is in the meta position of the phenyl ring, and a furoyl group replaces the phenyl group. These changes also lead to different steric and electronic properties, resulting in a unique crystal structure that is not representative of this compound.

A thorough search for a Crystallographic Information File (CIF) or a deposition in the Cambridge Crystallographic Data Centre (CCDC) for this compound did not yield any specific results. The CCDC is the world's primary repository for small-molecule crystal structures, and the absence of a record for this compound strongly suggests that its single-crystal X-ray structure has not been determined and/or published.

Without access to the primary crystallographic data, a scientifically accurate and detailed analysis of the supramolecular organization and hydrogen bonding networks for this compound cannot be provided. The generation of the requested article section would necessitate speculation or the use of inappropriate data from related compounds, which would be scientifically unsound.

Therefore, the requested section "3.5.3. Supramolecular Organization and Hydrogen Bonding Networks in Thiourea Crystals" for this compound cannot be generated at this time due to the lack of available experimental data.

Computational and Theoretical Chemistry Approaches Applied to 1 4 Cyanophenyl 3 Phenylthiourea

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 1-(4-cyanophenyl)-3-phenylthiourea. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. For instance, a smaller energy gap suggests that the molecule is more likely to be reactive. In a study of related thiourea (B124793) derivatives, a compound with a small HOMO-LUMO energy gap of 3.92 eV was identified as being highly reactive.

The electronic structure analysis also reveals the character of the molecular orbitals. For example, in a similar triazole-thione compound, the upper part of the valence band maximum was primarily composed of S-p states, while the lower part of the conduction band minimum was mainly characterized by C-p states, indicating the significant role of these atoms in the molecule's electronic transitions. rsc.org

These computational studies are often complemented by experimental techniques like FTIR, FT-Raman, and NMR spectroscopy to provide a comprehensive understanding of the molecule's properties. science.gov

Conformational Landscape and Energy Minimization Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms in space. This is achieved by exploring the molecule's conformational potential energy surface, where the minima correspond to stable conformers. drugdesign.org

Energy minimization is a computational process used to find the lowest energy conformation of a molecule. drugdesign.org This process can be computationally intensive, sometimes requiring thousands of iterations to find a stable structure. drugdesign.org For molecules with multiple rotatable bonds, systematic scanning of all possible conformations is often impractical due to the vast number of possibilities. drugdesign.org Therefore, methods like Monte Carlo simulations are employed to generate a diverse set of conformers, which are then subjected to energy minimization. drugdesign.org

Molecular Docking Simulations for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is crucial for understanding the potential biological targets of this compound and the nature of its interactions at the molecular level. ontosight.airsc.org

In molecular docking studies, the ligand is placed in the binding site of the target biomacromolecule, and various conformations and orientations are sampled to find the one with the most favorable binding energy. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

For example, docking studies of thiourea derivatives with the enzyme macrophage migration inhibitory factor (MIF) showed that a cyano group could participate in hydrogen bonding with amino acid residues like Asn 96. ubaya.ac.id In another study, docking of thiourea derivatives into the active site of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis revealed good docking scores, suggesting potential antitubercular activity. jst.go.jp The binding affinity is often quantified by a docking score, with more negative values indicating stronger binding.

Molecular Dynamics (MD) Simulations for System Trajectory and Stability Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecule and its interactions with its environment over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the trajectory and stability of the system. science.gov

These simulations can also provide insights into the flexibility of the protein and the ligand, and how their conformations change upon binding. For instance, MD simulations have been used to study the effect of ligand binding on the stability of a short helix near the active site of an enzyme. mdpi.com The simulations typically run for nanoseconds, and the analysis of the trajectory can reveal important dynamic properties of the system. mdpi.com

Analysis of Intermolecular Forces and Crystal Lattice Energies (e.g., Hirshfeld Surface Analysis, Natural Bond Orbital Analysis)

The way molecules pack together in a solid state is determined by a delicate balance of intermolecular forces. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions in a crystal lattice. conicet.gov.ar The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. mdpi.com Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds. conicet.gov.armdpi.com

Natural Bond Orbital (NBO) analysis is another computational method that provides insights into bonding and intermolecular interactions. numberanalytics.com NBO analysis transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals. numberanalytics.com This method allows for the quantification of charge transfer and hyperconjugative interactions that contribute to molecular stability. conicet.gov.ar For instance, NBO analysis can reveal the stabilization energy associated with electron delocalization from a lone pair of one atom to an antibonding orbital of an adjacent bond. conicet.gov.ar

Exploration of Biological Activities and Mechanistic Insights for 1 4 Cyanophenyl 3 Phenylthiourea and Thiourea Analogues

In Vitro Cytotoxicity Investigations in Cancer Cell Lines

Substituted thiourea (B124793) derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, often surpassing the efficacy of established chemotherapeutic agents like cisplatin. nih.gov Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and the interruption of the normal cell cycle, leading to the inhibition of cancer cell growth. ontosight.ainih.gov

The anticancer effects of thiourea derivatives are strongly linked to their ability to trigger programmed cell death, or apoptosis. Studies on various human cancer cell lines have shown that these compounds can initiate apoptosis through multiple pathways. For instance, certain halogenated phenylthiourea (B91264) derivatives have been identified as potent inducers of late-stage apoptosis in human colon cancer (SW480, SW620) and leukemia (K-562) cells. nih.gov Specifically, 1-(3,4-dichlorophenyl)-3-phenylthiourea (B11959405) induced late apoptosis in 95–99% of colon cancer cells and 73% of K-562 cells. nih.gov The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. nih.gov

Flow cytometric analysis has confirmed that treatment with related compounds leads to the accumulation of apoptotic cells. nih.gov Furthermore, some thiourea analogues have been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. researchgate.net The process is sometimes independent of p53 expression, suggesting a broad applicability for different cancer types. nih.gov In addition to apoptosis, these compounds can perturb the cell cycle, further contributing to their anti-proliferative effects. nih.gov

The cytotoxic activity of thiourea compounds translates to a direct inhibition of cancer cell proliferation. nih.govgoogleapis.com The efficacy of this inhibition is often measured by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. A range of thiourea derivatives have shown high cytotoxicity with IC₅₀ values under 10 µM against human colon, prostate, and leukemia cell lines. nih.gov

For example, 1-(3,4-dichlorophenyl)-3-phenylthiourea demonstrated a particularly low IC₅₀ of 1.5 ± 0.72 μM against the metastatic colon cancer cell line SW620. nih.gov Another analogue, 1-(4-trifluoromethylphenyl)-3-phenylthiourea, was also highly effective against colon cancer lines and prostate cancer (PC3) cells, with IC₅₀ values ranging from 1.5 to 8.9 µM. nih.gov These compounds have been found to reduce the number of living cancer cells by 20–93% and diminish the viability of SW620 cells by 45–58%. nih.gov The presence of electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the phenyl ring appears to enhance the antiproliferative activity of these thiourea derivatives. nih.gov

Table 1: In Vitro Cytotoxicity of Thiourea Analogues Against Various Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1-(3,4-Dichlorophenyl)-3-phenylthiourea | SW620 (Metastatic Colon Cancer) | 1.5 ± 0.72 | nih.gov |

| 1-(4-Trifluoromethylphenyl)-3-phenylthiourea | SW620 (Metastatic Colon Cancer) | 5.8 ± 0.76 | nih.gov |

| 1-(4-Chlorophenyl)-3-phenylthiourea | SW620 (Metastatic Colon Cancer) | 7.6 ± 1.75 | nih.gov |

| 1-(4-Trifluoromethylphenyl)-3-phenylthiourea | PC3 (Prostate Cancer) | 6.9 ± 1.64 | nih.gov |

Evaluation of Antimicrobial Spectrum: Antibacterial, Antifungal, and Antiviral Activities

Thiourea derivatives are recognized for their broad-spectrum antimicrobial properties, encompassing antibacterial, antifungal, and antiviral activities. ontosight.aijocpr.com The inclusion of different substituents on the phenyl rings can significantly influence the potency and range of their antimicrobial effects. jocpr.commdpi.com

Antibacterial Activity: Many thiourea compounds exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. science.gov For instance, certain N-aroyl-3-arylthioureas have shown moderate to potent activity against various bacterial strains, including E. coli strains that are resistant to standard drugs. mdpi.com Some derivatives display a broad range of activity, inhibiting bacteria such as Bacillus cereus, Staphylococcus aureus, Salmonella typhi, and Escherichia coli. science.gov In contrast, some analogues show specific activity, inhibiting only Gram-positive bacteria. science.gov The antibacterial properties of 1-aroyl-3-(substituted-2-benzothiazolyl)thioureas make them promising candidates for treating infections. mdpi.com

Antifungal Activity: The antifungal potential of thiourea derivatives is also well-documented. mdpi.commdpi.com Compounds containing a thiazole (B1198619) moiety, such as N-[(1,3-thiazol-2-ylamino)carbonothioyl]thiophene-2-carboxamide, have demonstrated broad-spectrum antifungal activity. mdpi.com The introduction of fluorine atoms into the structure can enhance lipophilicity, potentially increasing cell penetration and antifungal efficacy. mdpi.com Some thiourea derivatives have been found to be more effective as antifungal agents than as antibacterial agents. mdpi.com For example, disubstituted ureas containing a 2-cyanophenyl group showed effective inhibition of gray mold (Botrytis cinerea) on cucumber and pepper leaves. e3s-conferences.org

Antiviral Activity: Research into the antiviral properties of thiourea derivatives has also yielded promising results. Compounds that merge thiourea with a 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole (B32235) heterocycle have been evaluated for their antiviral capabilities. One such hybrid compound, N-{3-(methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl}benzamide, was identified as a potent inhibitor of the Influenza A H3N2 virus, with a half-maximal effective concentration (EC₅₀) of 31.4 μM.

Table 2: Antimicrobial Spectrum of Selected Thiourea Analogues

| Compound/Analogue | Activity Type | Target Organism(s) | Observed Effect | Reference |

| Phenylthiourea Derivatives | Antibacterial | Bacillus cereus, Staphylococcus aureus, Salmonella typhi, Escherichia coli | Inhibition of bacterial growth | science.gov |

| N-Aroyl-3-arylthioureas | Antibacterial | E. coli (drug-resistant strains) | Moderate to potent activity | mdpi.com |

| 1-(2-Cyanophenyl)-3-heterylureas | Antifungal | Botrytis cinerea (Gray Mold) | >90% inhibition on leaves | e3s-conferences.org |

| Thiourea-Thiadiazole Hybrid | Antiviral | Influenza A (H3N2) | EC₅₀ = 31.4 µM |

Enzymatic Inhibition Profiles and Corresponding Molecular Mechanisms

The biological effects of thiourea compounds are often rooted in their ability to inhibit specific enzymes. Their capacity to interact with enzyme active sites makes them valuable candidates for therapeutic development. semanticscholar.org

Phenylthiourea (PTU) is a well-established and widely utilized inhibitor of phenoloxidase, a key enzyme in the process of melanization that catalyzes the oxidation of phenols. nih.govebi.ac.uk The mechanism of this inhibition has been studied using spectrophotometric methods.

Research has demonstrated that phenylthiourea acts as a competitive inhibitor of the enzymatic oxidation of 3-(3,4-dihydroxyphenyl)-L-alanine (DOPA) by phenoloxidase. nih.gov This means that PTU competes with the natural substrate (DOPA) for binding to the active site of the enzyme. The inhibition constant (Kᵢ) for this interaction was estimated to be 0.21 ± 0.09 µM, indicating a high affinity of PTU for the enzyme. nih.govebi.ac.ukmedchemexpress.com Phenylthiourea is also known to be an effective inhibitor of tyrosinase, a type of phenoloxidase. medchemexpress.com

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial for the treatment of conditions like Alzheimer's disease, where there is a deficit in the neurotransmitter acetylcholine. nih.govnih.gov Several thiourea derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. mdpi.comresearchgate.net

Studies have shown that certain chiral thiourea derivatives are more active inhibitors of AChE and BChE than the standard drug galantamine. semanticscholar.orgtubitak.gov.tr For instance, N-(3,4,5-trimethoxyphenyl)-N′-(2-mercapto-carboxyethanyl)thiourea displayed potent inhibitory activity. semanticscholar.org The inhibitory potential varies significantly with the specific substitutions on the thiourea scaffold. Some compounds show selective inhibition towards BChE, which is considered an important therapeutic target as its activity increases in later stages of Alzheimer's disease. nih.govresearchgate.net

Table 3: Cholinesterase Inhibition by Thiourea Analogues

| Compound/Analogue | Enzyme | IC₅₀ | Reference |

| 1-(3-Chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL | mdpi.comresearchgate.net |

| 1-(3-Chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL | mdpi.comresearchgate.net |

| N-(3,4,5-trimethoxyphenyl)-N′-(2-mercapto-carboxyethanyl)thiourea | Acetylcholinesterase (AChE) | More active than Galantamine | semanticscholar.orgtubitak.gov.tr |

| N-(3,4,5-trimethoxyphenyl)-N′-(2-mercapto-carboxyethanyl)thiourea | Butyrylcholinesterase (BChE) | More active than Galantamine | semanticscholar.orgtubitak.gov.tr |

DNA Gyrase Inhibition and DNA Binding

Thiourea derivatives have been investigated for their ability to interact with DNA and inhibit enzymes crucial for DNA replication and maintenance, such as DNA gyrase. researchgate.net DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA and, along with topoisomerase IV, plays a critical role in unlinking replicated daughter chromosomes. nih.gov Inhibition of these enzymes leads to disruption of DNA synthesis and ultimately cell death, making them attractive targets for antibacterial agents. nih.gov

Studies have shown that certain thiourea derivatives can bind to DNA through various modes, including intercalation and groove binding. nih.govmdpi.com For instance, competitive binding assays using fluorescence spectroscopy have been employed to investigate the interaction between thiourea polymers and DNA. nih.gov Molecular docking studies have further elucidated these interactions, suggesting that some thiourea compounds can bind to DNA via groove binding and partial intercalation. nih.gov The binding affinity is often influenced by the specific substituents on the thiourea scaffold.

While direct studies on 1-(4-Cyanophenyl)-3-phenylthiourea's DNA gyrase inhibitory activity are not extensively detailed in the provided results, the broader class of thiourea derivatives has shown potential in this area. For example, copper (II) complexes of 3-(trifluoromethyl)phenyl thiourea demonstrated stronger inhibitory activity against Staphylococcus aureus DNA gyrase than topoisomerase IV in a preliminary study. researchgate.net Furthermore, some 1,3,4-thiadiazole derivatives containing a thiourea moiety have been evaluated for their inhibitory effects on DNA gyrase, although they showed at best very mild inhibition in a supercoiling assay. researchgate.net

Table 1: DNA Binding and Gyrase Inhibition by Thiourea Analogues

| Compound/Derivative Class | Target | Method of Study | Key Findings |

| Adamantane-naphthyl thiourea conjugate | DNA | UV-visible spectroscopy, viscosity studies, molecular docking | Significant binding via intercalation and groove binding. nih.gov |

| Amantadine-linked acyl thiourea derivatives | DNA | DNA viscosity trend, diffusion coefficient | Stronger DNA binders through groove binding and partial intercalation. nih.gov |

| Bis-thiourea derivatives | DNA | Molecular docking | Groove binding, incomplete contact, and mixed-mode DNA binding. mdpi.com |

| Copper (II) complexes of 3-(trifluoromethyl)phenyl thiourea | Staphylococcus aureus DNA gyrase | Preliminary study | Stronger inhibition of DNA gyrase compared to topoisomerase IV. researchgate.net |

| 1,3,4-Thiadiazole-thiourea derivatives | DNA gyrase | Supercoiling assay | At best, very mild inhibition of the enzyme. researchgate.net |

Inhibition of Specific Kinases (e.g., InhA Kinase)

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is often associated with various diseases, including cancer. nih.gov Consequently, kinase inhibitors have become a major focus of drug discovery efforts. Thiourea derivatives have emerged as a promising class of kinase inhibitors, targeting a range of kinases involved in different cellular processes. nih.govnih.gov

One notable target for antitubercular drug development is the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. Molecular docking studies have been performed on conjugated thiadiazole-thiourea scaffolds to rationalize their biological activity against M. tuberculosis. These studies revealed that active compounds had good docking scores within the InhA binding site. jst.go.jp

Furthermore, thiourea derivatives have been investigated as inhibitors of various other kinases. For example, a tyrosine-specific protein kinase inhibitor, α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide (ST 638), has been shown to block the phosphorylation of tyrosine kinase substrates in intact cells. nih.gov Some thiourea derivatives have also been found to inhibit thymidine (B127349) monophosphate kinase (TMPK), which is an attractive target for developing inhibitors of mycobacterial growth. acs.org Specifically, an α-thymidine derivative with a (3-trifluoromethyl-4-chlorophenyl)thiourea moiety exhibited a Ki of 0.6 μM and a high selectivity index against human TMPK. acs.org

In the context of cancer, pyrazole-based urea (B33335)/thiourea derivatives have been designed as multi-targeting inhibitors of VEGFR-2, EGFRWT, and EGFRT790M tyrosine kinases. nih.gov These compounds have demonstrated significant inhibitory activity against these kinases, highlighting the potential of the thiourea scaffold in developing potent anticancer agents. nih.gov

Table 2: Kinase Inhibition by Thiourea Analogues

| Compound/Derivative Class | Target Kinase | Key Findings |

| Conjugated thiadiazole-thiourea scaffold | Enoyl-acyl carrier protein reductase (InhA) | Good docking scores in the InhA binding site. jst.go.jp |

| α-Thymidine derivative with (3-trifluoromethyl-4-chlorophenyl)thiourea | Thymidine monophosphate kinase (TMPK) | Ki of 0.6 μM and high selectivity. acs.org |

| Pyrazole based urea/thiourea derivatives | VEGFR-2, EGFRWT, EGFRT790M | Potent inhibitory activity against multiple tyrosine kinases. nih.gov |

| α-Cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide (ST 638) | Tyrosine-specific protein kinase | Blocks phosphorylation of tyrosine kinase substrates. nih.gov |

Trypanothione (B104310) Reductase Inhibition

Trypanothione reductase (TryR) is a key enzyme in the antioxidant defense system of trypanosomatids, a group of protozoan parasites that cause diseases like leishmaniasis and Chagas' disease. nih.gov This enzyme is absent in humans, making it an attractive and specific target for the development of new anti-parasitic drugs. nih.govresearchgate.net The inhibition of TryR disrupts the parasite's ability to manage oxidative stress, leading to its death. nih.gov

Several studies have explored the potential of thiourea derivatives as inhibitors of Trypanothione Reductase. nih.govnih.gov For instance, a series of alkylated (bis)urea and (bis)thiourea polyamine analogues were synthesized and evaluated for their ability to inhibit the proliferation of malaria parasites, with some analogues also showing activity against T. brucei by inhibiting trypanothione reductase. nih.gov

In the search for new leishmanicidal agents, novel urea, thiourea, and selenourea (B1239437) derivatives of diselenides have been synthesized and their inhibitory activity against TryR was investigated. nih.govresearchgate.net While the results suggested that TryR was not the primary target for most of these derivatives, the study highlighted the potential of these compounds for optimization. nih.govresearchgate.net In another study, mesoionic 1,3,4-thiadiazolium-2-aminide derivatives were evaluated for their effect on TryR activity, with one compound, MI-4-NO2, showing a non-competitive inhibition profile. nih.gov

Although direct evidence for this compound as a TryR inhibitor is not explicitly available in the provided search results, the broader class of thiourea derivatives continues to be a source of potential inhibitors for this critical parasitic enzyme.

Table 3: Trypanothione Reductase Inhibition by Thiourea Analogues

| Compound/Derivative Class | Organism/Enzyme Source | Key Findings |

| Alkylated (bis)urea and (bis)thiourea polyamine analogues | Trypanosoma brucei | Inhibition of trypanothione reductase activity. nih.gov |

| Urea, thiourea, and selenourea derivatives of diselenides | Leishmania infantum | TryR was not the primary target for most derivatives. nih.govresearchgate.net |

| Mesoionic 1,3,4-thiadiazolium-2-aminide derivative (MI-4-NO2) | Leishmania sp. and Trypanosoma cruzi | Showed a non-competitive inhibition profile against TryR. nih.gov |

| (2,2':6',2"-Terpyridine)platinum(II) complexes | Trypanosoma cruzi | Irreversible inhibitors of trypanothione reductase. researchgate.net |

Antioxidant Capacity and Free Radical Scavenging Assays

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. Thiourea and its derivatives have been recognized for their ability to scavenge free radicals. hueuni.edu.vn

The antioxidant activity of thiourea derivatives is often evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) cation radical scavenging activity, and the cupric reducing antioxidant capacity (CUPRAC) assay. researchgate.netdergipark.org.tr In the DPPH assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. hueuni.edu.vn The lower the IC50 value (the concentration required to scavenge 50% of the DPPH radicals), the higher the antioxidant activity. hueuni.edu.vn

Several studies have demonstrated the antioxidant potential of various thiourea derivatives. For instance, some novel pyrazoline derivatives incorporating a thiourea moiety have been synthesized and their antioxidant activity investigated using the DPPH method. researchgate.net In one study, a series of thiourea derivatives showed moderate radical scavenging activity compared to the standard, gallic acid. jrespharm.com The presence of electronegative groups on the thiourea structure was found to contribute positively to the antioxidant effect. jrespharm.com In another study, some thiourea derivatives exhibited better DPPH radical scavenging activity than the standard antioxidant butylated hydroxytoluene (BHT). dergipark.org.tr

The mechanism of antioxidant action for thiourea derivatives is thought to involve hydrogen atom transfer, which is often preferred over single electron transfer when reacting with free radicals. researchgate.net

Table 4: Antioxidant Activity of Thiourea Derivatives

| Assay | Key Findings |

| DPPH Radical Scavenging | Some thiourea derivatives show significant scavenging activity, in some cases better than standard antioxidants like BHT. dergipark.org.tr The presence of electronegative groups can enhance activity. jrespharm.com |

| ABTS Cation Radical Scavenging | Certain thiourea derivatives have demonstrated greater activity than standard antioxidants. dergipark.org.tr |

| CUPRAC | Used as a complementary assay to determine the reducing capacity of thiourea derivatives. dergipark.org.tr |

Comprehensive Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For thiourea derivatives, SAR studies have provided valuable insights into the structural features required for their various biological activities. mdpi.comresearchgate.net

The biological efficacy of thiourea derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. researchgate.netbiointerfaceresearch.com For instance, in a series of thiourea derivatives of glycine (B1666218) and proline conjugated to 2,3-dichlorophenyl piperazine (B1678402), compounds containing halogen atoms were found to be the most active antiglycating agents. researchgate.net Similarly, in another study, the presence of electronegative groups was found to enhance the DPPH radical scavenging activity of thiourea derivatives. jrespharm.com

In the context of anticancer activity, SAR studies have revealed that modifications to the thiourea scaffold can lead to more potent and selective compounds. biointerfaceresearch.com For example, the type of linker between thiourea moieties can significantly affect cytotoxicity. biointerfaceresearch.com The addition of specific functional groups, such as CF3 and OCF3, has been shown to enhance the potency of some thiourea derivatives. biointerfaceresearch.com

For anti-leishmanial activity, SAR analysis of thiourea derivatives has shown that structural features like carbon spacer length and lipophilicity are key to optimizing activity. mdpi.com The introduction of a piperazine ring in a second generation of thioureas enhanced both potency and selectivity. mdpi.com

In the development of antitubercular agents, SAR studies of adamantyl urea derivatives, a class related to thioureas, have been conducted by systematically replacing different parts of the molecule to understand their contribution to the activity. researchgate.net Furthermore, in a series of mixed-ligand platinum(II) complexes incorporating acyl-thiourea ligands, varying the substituents at four distinct sites helped to identify the SAR for their antiplasmodium activity. acs.orgnih.gov

Table 5: Summary of Key SAR Findings for Thiourea Analogues

| Biological Activity | Key Structural Features Influencing Activity |

| Antiglycating | Presence of halogen atoms. researchgate.net |

| Antioxidant | Presence of electronegative groups. jrespharm.com |

| Anticancer | Type of linker between thiourea moieties; presence of CF3 and OCF3 groups. biointerfaceresearch.com |

| Anti-leishmanial | Carbon spacer length, lipophilicity, and introduction of a piperazine ring. mdpi.com |

| Antiplasmodium | Substituents on the bipyridine and acyl-thiourea ligands in platinum(II) complexes. acs.orgnih.gov |

Coordination Chemistry of 1 4 Cyanophenyl 3 Phenylthiourea and Thiourea Ligands

The Thiourea (B124793) Moiety as a Versatile Ligand in Metal Coordination

The thiourea molecule is a highly versatile and effective ligand in coordination chemistry, a quality that stems from the presence of multiple donor atoms and its structural flexibility. tandfonline.comrsc.org Thioureas contain both soft (sulfur) and hard (nitrogen) donor sites, enabling them to form stable complexes with a wide variety of transition metals and main group ions. researchgate.net This dual-donor nature allows for several coordination modes. tandfonline.comresearchgate.net

Typically, simple thioureas coordinate to metal centers as neutral, monodentate ligands through the sulfur atom. mdpi.com However, they can also act as monoanionic or dianionic ligands, often leading to chelation where the ligand binds to the metal through both a sulfur and a nitrogen atom, forming a stable four-membered ring. tandfonline.com The versatility extends to bridging modes, where the sulfur atom links two metal centers. mdpi.com

The coordination behavior of thiourea can be finely tuned by attaching different substituents to the nitrogen atoms. mdpi.com For instance, acylthioureas, which contain a carbonyl group, can coordinate through the sulfur atom, or in a bidentate fashion using both the sulfur and the carbonyl oxygen. The presence of an electron-withdrawing cyano group, as in 1-(4-cyanophenyl)-3-phenylthiourea, influences the electronic properties of the ligand and its interaction with metal ions. tandfonline.com Thioureas functionalized with cyano groups can coordinate in a monodentate fashion through the sulfur atom or as a bidentate ligand via the sulfur and one of the nitrogen atoms. tandfonline.com

The table below summarizes the primary coordination modes exhibited by thiourea-based ligands.

| Coordination Mode | Description | Donor Atoms | Ligand Charge |

| Monodentate | The ligand binds to a single metal center through one atom. | S | Neutral or Anionic |

| Bidentate Chelate | The ligand binds to a single metal center through two atoms. | S, N or S, O | Anionic |

| Bridging | The ligand connects two or more metal centers. | S | Neutral |

This table illustrates the common ways thiourea and its derivatives can bind to metal ions.

Synthesis and Characterization of Metal Complexes Incorporating Thiourea Ligands

The synthesis of metal complexes with thiourea ligands is typically straightforward. A common method involves the direct reaction of a metal salt with the thiourea derivative in a suitable solvent. unimas.my For instance, transition metal complexes can be synthesized by combining ethanolic solutions of the respective metal salt and the thiourea ligand. rsc.org In some preparations, a base like triethylamine (B128534) is used to facilitate deprotonation of the ligand, leading to anionic coordination. rsc.org The stoichiometry of the reactants, often a 1:1 or 1:2 ratio of metal to ligand, can be varied to yield complexes with different formulations. nih.gov

Once synthesized, these complexes are subjected to a range of analytical techniques for thorough characterization. These methods are crucial for confirming the formation of the complex and elucidating its structure. unimas.myrsc.org

Common Characterization Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination sites of the ligand. Shifts in the vibrational frequencies of key functional groups, such as C=S (thiocarbonyl), C=O (carbonyl), and N-H, upon complexation provide evidence of metal-ligand bond formation. For example, a shift in the C=S stretching frequency can indicate coordination through the sulfur atom. unimas.myresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of protons and carbons near the donor atoms upon coordination can confirm the binding mode. mdpi.comunimas.my For ligands containing phosphorus, 31P NMR is particularly informative, as the coordination of phosphorus to a metal center causes a significant downfield shift in its resonance signal. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and helps in determining the geometry of the coordination sphere around the metal ion. rsc.orgresearchgate.net

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a coordination compound. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, confirming the exact way the ligand is bound to the metal ion. nih.govrsc.org

Structural and Electronic Properties of Thiourea-Metal Coordination Compounds

The coordination of thiourea ligands to metal centers results in complexes with diverse structural and electronic properties. The specific geometry of the complex is influenced by the metal ion, its oxidation state, and the nature of the thiourea ligand itself. rsc.org

X-ray crystallography has revealed various coordination geometries for thiourea-metal complexes, including tetrahedral, square planar, and octahedral arrangements. nih.govrsc.orgresearchgate.net For example, complexes of Cu(I) and Zn(II) with N,N'-substituted thioureas often exhibit a distorted tetrahedral geometry, while some Ni(II) and Cu(II) complexes adopt a square planar geometry. nih.govrsc.org

The electronic properties of the thiourea ligand are significantly altered upon coordination. The formation of a metal-sulfur bond typically leads to a decrease in the electron density on the thiocarbonyl carbon. This change is observable in the 13C NMR spectrum as a downfield shift (an increase of ~6 ppm) of the thiocarbonyl carbon signal compared to the free ligand. mdpi.com Similarly, IR spectroscopy often shows a decrease in the frequency of the C=S stretching vibration, further evidence of the S-coordination. researchgate.net

In cases of N,S-bidentate chelation, where the ligand is deprotonated, two ligands typically coordinate to a metal like Cu(II) to form a complex with a CuN2S2 core. nih.gov The resulting structures can be monomeric or, in some cases, form dimers. nih.gov The electronic spectra (UV-Vis) of these complexes are characteristic of their specific geometry. For instance, octahedral complexes of Co(II), Ni(II), and Cu(II) with thiourea show distinct absorption bands corresponding to d-d electronic transitions that are consistent with this geometry. researchgate.net

The table below presents selected structural data for a representative thiourea-metal complex, illustrating the typical bond lengths and angles that define the coordination environment.

| Complex | Metal Center | Geometry | Bond | Bond Length (Å) | Bond Angle (°) | Angle |

| [(L)2CuCl2] | Cu(II) | Square Planar | Cu-Cl | 2.2637 | Cl-Cu-N | 89.28 - 90.72 |

| Cu-N | 1.988 | N-Cu-N | 180.00 | |||

| (Data from a related N-heterocyclic thiourea complex shows a square planar environment around the Cu(II) center) |

Intramolecular and intermolecular hydrogen bonding plays a crucial role in stabilizing the structures of these complexes. Hydrogen bonds between the N-H groups of the thiourea and anions or solvent molecules are commonly observed in their crystal structures. oup.com

Applications of Thiourea Derivatives Beyond Biological Systems: Materials Science and Catalysis

Utility of Thiourea (B124793) Compounds as Precursors for Advanced Nanostructured Materials

Thiourea derivatives are increasingly recognized as effective single-source precursors for the synthesis of advanced nanostructured materials, particularly metal sulfide (B99878) nanoparticles. The presence of a thiocarbonyl group (C=S) allows these compounds to decompose upon heating and release sulfur, which can then react with a metal source to form metal sulfide nanocrystals. This approach offers a convenient and reproducible method for producing high-quality nanoparticles with controlled size and morphology. nih.govgoogle.com

While specific studies detailing the use of 1-(4-Cyanophenyl)-3-phenylthiourea for nanoparticle synthesis are not prevalent, related compounds have been successfully employed. For instance, a patent has described the use of N-(4-X-phenyl)-N′-dodecyl-thiourea, where X can be a cyano group (CN), for the synthesis of binary metal sulfides like lead sulfide (PbS). google.com The reaction involves the thermal decomposition of the thiourea precursor in the presence of a metal carboxylate. The substituent on the phenyl ring has been shown to influence the reaction kinetics of nanoparticle formation. google.com Another patent lists 1-(4-cyanophenyl)-3-(4-octylphenyl)thiourea and 1-(4-cyanophenyl)-3-dodecylthiourea as precursors for nanostructured materials, highlighting the general applicability of this class of compounds. google.com

The synthesis of metal sulfide nanoparticles from thiourea derivatives typically involves the thermolysis of the precursor in a high-boiling point solvent containing a metal salt. nih.gov The properties of the resulting nanoparticles, such as their size, shape, and crystal phase, can be tuned by varying reaction parameters like temperature, time, and the nature of the capping agents used. nih.gov Given the structural similarities, it is highly probable that this compound can serve as a viable precursor for the synthesis of various metal sulfide nanoparticles, such as cadmium sulfide (CdS) and zinc sulfide (ZnS), which have important applications in optoelectronics and photocatalysis. nih.govchalcogen.ro

Table 1: Examples of Thiourea Derivatives as Precursors for Nanomaterials

| Precursor Compound | Nanomaterial Synthesized | Reference |

| N-(4-Cyanophenyl)-N′-dodecyl-thiourea | Lead Sulfide (PbS) | google.com |

| 1-(4-Cyanophenyl)-3-(4-octylphenyl)thiourea | Nanostructured Materials | google.com |

| 1-(4-Cyanophenyl)-3-dodecylthiourea | Nanostructured Materials | google.com |

| Thiourea | Cadmium Sulfide (CdS) | nih.gov |

| Thiourea | Zinc Sulfide (ZnS) | nih.govchalcogen.ro |

Investigation of Corrosion Inhibition Properties of Thiourea Derivatives

Thiourea derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. nih.govscispace.comacs.orgacs.org The adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons, which can coordinate with the vacant d-orbitals of the metal atoms. Additionally, the aromatic rings in many thiourea derivatives can contribute to the adsorption through π-electron interactions. nih.gov

Although direct experimental data on the corrosion inhibition properties of this compound is limited, studies on closely related phenylthiourea (B91264) derivatives provide valuable insights into its potential efficacy. For instance, research on 1-phenyl-2-thiourea (PTU) has demonstrated its superior corrosion inhibition for mild steel in hydrochloric acid compared to its non-aromatic counterpart, 1,3-diisopropyl-2-thiourea (ITU), highlighting the beneficial role of the phenyl group. nih.govacs.org The inhibition efficiency of these compounds increases with their concentration. nih.govacs.org

The nature of the substituent on the phenyl ring also plays a crucial role in determining the inhibition performance. A study on various 1-(4-substituted-phenyl)-3-phenylthioureas showed that both electron-donating (e.g., -OCH3, -CH3) and electron-withdrawing (-Br, -Cl) groups can enhance the corrosion inhibition efficiency compared to the unsubstituted 1-phenylthiourea. scispace.com This suggests a complex interplay of electronic and steric factors governing the adsorption process. The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. nih.govacs.org

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors. Potentiodynamic polarization studies have shown that many phenylthiourea derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. scispace.comacs.org EIS measurements typically show an increase in the charge-transfer resistance and a decrease in the double-layer capacitance in the presence of the inhibitor, confirming the formation of a protective film on the metal surface. nih.govacs.org

Table 2: Corrosion Inhibition Efficiency of Phenylthiourea Derivatives on Mild Steel in 1.0 M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Technique | Reference |

| 1-Phenyl-2-thiourea (PTU) | 5 x 10⁻³ | 94.95 | PDP | nih.gov |

| 1-Phenyl-2-thiourea (PTU) | 5 x 10⁻³ | 93.33 | EIS | nih.gov |

| 1,3-Diisopropyl-2-thiourea (ITU) | 5 x 10⁻³ | 83.33 | PDP | nih.gov |

| 1,3-Diisopropyl-2-thiourea (ITU) | 5 x 10⁻³ | 82.63 | EIS | nih.gov |

| 1,3-Diphenyl-2-thiourea | 0.15% (w/v) | 94.71 | Weight Loss | redalyc.org |

| 1,3-Diphenyl-2-thiourea | 0.15% (w/v) | 89.73 | PDP | redalyc.org |

PDP: Potentiodynamic Polarization; EIS: Electrochemical Impedance Spectroscopy

Catalytic Roles of Thiourea Compounds: Organocatalysis and Metal-Catalyzed Reactions

In the realm of modern organic synthesis, thiourea derivatives have gained prominence as highly effective organocatalysts. Their catalytic activity is primarily attributed to their ability to act as hydrogen-bond donors through the two N-H protons of the thiourea moiety. researchgate.netresearchgate.net This hydrogen-bonding capability allows them to activate electrophilic substrates, such as carbonyl compounds and imines, towards nucleophilic attack. researchgate.net

Thiourea-based catalysts have been successfully employed in a wide array of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions, often affording products with high enantioselectivity. beilstein-journals.orgjst.go.jpubbcluj.ro The development of chiral bifunctional thiourea catalysts, which incorporate a basic site (e.g., a tertiary amine) in addition to the thiourea group, has further expanded their synthetic utility by allowing for the simultaneous activation of both the nucleophile and the electrophile. jst.go.jpubbcluj.ro

While there are no specific reports on the use of this compound as a catalyst, its fundamental structure suggests its potential in organocatalysis. The two N-H protons can participate in hydrogen bonding to activate substrates. The electronic nature of the phenyl and cyanophenyl substituents could modulate the acidity of the N-H protons and, consequently, the catalytic activity.

A prominent application of thiourea catalysts is in the asymmetric Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound. beilstein-journals.orgnih.gov For example, chiral thiourea catalysts have been used to catalyze the addition of 1,3-dicarbonyl compounds to nitroolefins with high yields and enantioselectivities. beilstein-journals.org The catalyst is believed to activate the nitroolefin by forming hydrogen bonds with the nitro group, making it more susceptible to nucleophilic attack. ubbcluj.ro

Furthermore, thiourea derivatives can also play a role in metal-catalyzed reactions, although this is a less explored area compared to their use in organocatalysis. In some instances, they can act as ligands for metal centers or work in synergy with metal catalysts in cooperative catalytic systems.

Table 3: Examples of Thiourea-Catalyzed Reactions

| Reaction Type | Catalyst Type | Substrates | Key Feature | Reference |

| Asymmetric Michael Addition | Calix scispace.comthiourea cyclohexanediamine | Nitroolefins and acetylacetone | High yields and good enantioselectivities | beilstein-journals.orgnih.gov |

| Asymmetric Michael Addition | Chiral bifunctional thiourea | β-Nitrostyrene and diethyl malonate | High enantioselectivity | researchgate.net |

| Asymmetric Henry Reaction | Chiral proline catalyst with thiourea moiety | Not specified in abstract | Synthesis of drug core moieties | researchgate.net |

| Petasis-type Reaction | Multifunctional thiourea with amino alcohol | Alkenylboronic acids and quinolinium salts | High enantioselectivity | jst.go.jp |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-(4-Cyanophenyl)-3-phenylthiourea, and what optimization strategies are recommended for improving yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic addition of phenyl isothiocyanate to 4-cyanoaniline under inert conditions. Solvent selection (e.g., THF, ethanol) and temperature control (15–20°C) are critical to minimize side reactions. Post-synthesis purification via recrystallization from ethanol/water mixtures improves purity, as demonstrated for structurally analogous thioureas . For derivatives requiring functionalization (e.g., pyrazole or thiazole rings), refluxing with hydrazine or phenyl hydrazine in ethanol, followed by triethylamine catalysis, enhances reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies N–H (3273–3228 cm⁻¹), C=O (1673 cm⁻¹), and C≡N (2220–2240 cm⁻¹) stretches .

- NMR : ¹H NMR confirms aromatic proton environments and thiourea NH signals (δ 9–11 ppm); ¹³C NMR detects carbonyl (C=O, ~170 ppm) and nitrile (C≡N, ~115 ppm) groups .

- X-ray Diffraction : Monoclinic or trigonal crystal systems (e.g., space groups P21/n or R3H) reveal intramolecular hydrogen bonds (N–H···O/S) and π–π stacking interactions .

Q. What are the standard protocols for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?

- Methodological Answer :

- Acetylcholinesterase (AChE)/Butyrylcholinesterase (BChE) Inhibition : Use Ellman’s assay with IC₅₀ determination (e.g., 50–60 µg/mL for analogous thioureas). Molecular docking (AutoDock/Vina) predicts binding affinities (e.g., −8 to −10 kJ/mol) by targeting catalytic triads (Ser-His-Glu) .

- Metal Sensing : Fluorimetric titration (λₑₓ/λₑₘ = 280/350 nm) quantifies Hg²⁺ binding via fluorescence quenching .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl rings of this compound influence its electronic properties and intermolecular interactions, as revealed by computational studies?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize geometry and predict charge distribution. The 4-cyano group enhances electron-withdrawing effects, reducing HOMO-LUMO gaps (4.5–5.0 eV) and increasing electrophilicity. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H···H: 50–60%, C···H: 15–20%), while reduced density gradient (RDG) plots visualize steric clashes and van der Waals interactions .

Q. What experimental and computational approaches are employed to analyze the enzyme inhibition mechanisms of this compound derivatives against targets like acetylcholinesterase?

- Methodological Answer :

- Kinetic Studies : Lineweaver-Burk plots identify inhibition type (competitive/uncompetitive). For example, thioureas with bulky substituents show mixed inhibition by obstructing substrate access to AChE’s gorge .

- Molecular Dynamics (MD) Simulations : Trajectories (20–50 ns) in explicit solvent (TIP3P) assess binding stability. Root-mean-square fluctuation (RMSF) highlights flexible enzyme regions (e.g., Ω-loop) affected by ligand binding .

Q. How can researchers resolve contradictions in activity data between structurally similar thiourea derivatives (e.g., varying IC₅₀ values for AChE inhibition)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on bioactivity. For example, 4-chloro derivatives exhibit higher AChE inhibition than methyl-substituted analogs due to enhanced hydrophobic interactions .

- Crystallographic Validation : Resolve ambiguities by correlating IC₅₀ with ligand-enzyme co-crystal structures (e.g., PDB IDs) to confirm binding modes .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.